[1-(4-Bromophenyl)cyclohexyl]methanamine
CAS No.: 626603-32-5
Cat. No.: VC2550177
Molecular Formula: C13H18BrN
Molecular Weight: 268.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626603-32-5 |
|---|---|
| Molecular Formula | C13H18BrN |
| Molecular Weight | 268.19 g/mol |
| IUPAC Name | [1-(4-bromophenyl)cyclohexyl]methanamine |
| Standard InChI | InChI=1S/C13H18BrN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2 |
| Standard InChI Key | XOCCINPANIDWBO-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(CN)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1CCC(CC1)(CN)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Properties
Structural Features
[1-(4-Bromophenyl)cyclohexyl]methanamine consists of three main components arranged around a central carbon atom:
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A cyclohexyl ring serving as the central scaffold
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A 4-bromophenyl group attached to one carbon of the cyclohexyl ring
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A methanamine (CH2NH2) group connected to the same carbon of the cyclohexyl ring
This arrangement creates a tertiary carbon center at the junction of these three structural elements, which has important implications for the compound's stereochemistry and reactivity.
Physical and Chemical Properties
The compound's physical and chemical properties are directly influenced by its structural features:
| Property | Value |
|---|---|
| CAS Number | 626603-32-5 |
| Molecular Formula | C13H18BrN |
| Molecular Weight | Approximately 268 g/mol |
| Hydrogen Bond Acceptor Count | 1 |
| Topological Polar Surface Area | 26 Ų |
| Heavy Atom Count | 15 |
Synthesis and Preparation Methods
From 4-Bromobenzyl Derivatives
A logical synthetic approach could involve the reaction of 4-bromobenzyl halide with cyclohexylamine under controlled conditions, similar to the synthesis described for the chloro analog. The reaction would likely proceed as follows:
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Nucleophilic substitution between 4-bromobenzyl chloride and cyclohexylamine
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Use of a suitable solvent such as dichloromethane
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Addition of a base like sodium hydroxide to facilitate the reaction
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Purification through column chromatography
Alternative Approach via Grignard Reaction
Another potential synthetic route could involve:
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Formation of a Grignard reagent from 4-bromobromobenzene
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Reaction with cyclohexanone to form a tertiary alcohol
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Conversion of the hydroxyl group to a leaving group
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Displacement with azide followed by reduction to form the amine
Chemical Reactions
Reactions Involving the Amine Group
The primary amine functionality in [1-(4-Bromophenyl)cyclohexyl]methanamine can participate in numerous reactions:
Nucleophilic Substitutions
The amine group can undergo various nucleophilic substitution reactions:
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Acylation with acid chlorides or anhydrides to form amides
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Alkylation with alkyl halides to form secondary and tertiary amines
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Reductive amination with aldehydes or ketones
Condensation Reactions
The primary amine can participate in condensation reactions with carbonyl compounds:
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Formation of imines (Schiff bases) through reaction with aldehydes or ketones
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Urea formation through reaction with isocyanates
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Carbamate formation with chloroformates
Reactions Involving the Bromine Substituent
The bromine atom on the phenyl ring serves as a valuable handle for further functionalization:
Metal-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality is particularly valuable for transition metal-catalyzed transformations:
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Suzuki coupling with boronic acids to form biaryl compounds
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Buchwald-Hartwig amination to introduce amine groups
Nucleophilic Aromatic Substitution
Under appropriate conditions, especially with strong nucleophiles, the bromine might be susceptible to nucleophilic displacement.
Applications in Scientific Research
Medicinal Chemistry and Drug Discovery
Based on its structural features, [1-(4-Bromophenyl)cyclohexyl]methanamine holds significant potential in medicinal chemistry:
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As a scaffold for the development of bioactive compounds
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In structure-activity relationship (SAR) studies
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As an intermediate in the synthesis of potential therapeutic agents
The versatility of this compound as a small molecule scaffold makes it particularly valuable in the early stages of drug discovery .
Organic Synthesis
In synthetic organic chemistry, this compound may serve as:
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A building block for more complex molecules
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A precursor for heterocyclic compounds of interest
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A starting material for the preparation of functionalized cyclohexyl derivatives
Materials Science
Potential applications in materials science might include:
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Development of specialty polymers
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Precursor for compounds with interesting photophysical properties
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Component in the synthesis of materials with specific electronic or optical characteristics
Biological Activity
Structure-Activity Relationship Considerations
The specific substitution pattern with bromine at the para position of the phenyl ring may confer unique biological properties compared to other halogen substitutions:
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Increased lipophilicity, potentially enhancing membrane permeability
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Specific electronic distribution that may influence receptor binding
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Potential participation in halogen bonding with biological targets
Comparison with Similar Compounds
Comparison with Halogen Analogs
Table: Comparison of [1-(4-Bromophenyl)cyclohexyl]methanamine with Related Halogenated Analogs
| Compound | Key Differences | Potential Impact on Properties |
|---|---|---|
| [1-(4-Chlorophenyl)cyclohexyl]methanamine | Chlorine vs. Bromine | Smaller atomic radius, different electronegativity, potentially different biological activity |
| [1-(4-Fluorophenyl)cyclohexyl]methanamine | Fluorine vs. Bromine | Higher electronegativity, stronger C-F bond, different metabolic stability |
| [1-(4-Iodophenyl)cyclohexyl]methanamine | Iodine vs. Bromine | Larger atomic radius, more polarizable, potentially more reactive in coupling reactions |
The uniqueness of [1-(4-Bromophenyl)cyclohexyl]methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Influence of the Halogen Substitution
The bromine substituent provides certain advantages compared to other halogens:
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Intermediate size between chlorine and iodine
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Moderate electronegativity
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Effective participation in metal-catalyzed cross-coupling reactions
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Good leaving group properties in certain reactions
These characteristics make the bromo analog particularly valuable in certain synthetic applications and may confer unique biological activities.
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for [1-(4-Bromophenyl)cyclohexyl]methanamine is limited in the available literature, its structural features suggest characteristic spectroscopic patterns:
Nuclear Magnetic Resonance (NMR)
In proton NMR (¹H NMR), the compound would likely show:
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Signals for the aromatic protons of the 4-bromophenyl group (typically δ 7.0-7.5 ppm)
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Complex multiplets for the cyclohexyl protons (δ 1.0-2.0 ppm)
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Signals for the methylene protons adjacent to the amine (δ 2.5-3.0 ppm)
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A broad signal for the NH₂ protons (δ 1.0-2.0 ppm, variable)
Carbon-13 NMR (¹³C NMR) would reveal:
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Signals for the aromatic carbons (δ 120-140 ppm)
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The carbon bearing the bromine atom (δ 120-130 ppm)
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The cyclohexyl carbons (δ 20-45 ppm)
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The methylene carbon adjacent to the amine (δ 40-50 ppm)
Mass Spectrometry
Mass spectrometry would show characteristic isotope patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately equal abundance), resulting in M and M+2 peaks of similar intensity.
Current Research and Future Directions
Emerging Applications
Recent developments suggest several promising directions for research involving [1-(4-Bromophenyl)cyclohexyl]methanamine:
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Exploration as a building block for compounds targeting specific biological receptors
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Development of novel synthetic methodologies utilizing its reactive functional groups
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Investigation of structure-activity relationships in various biological systems
Challenges and Opportunities
The research landscape for this compound presents both challenges and opportunities:
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Limited published data specifically on this compound necessitates more fundamental research
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The versatile structure offers opportunities for diverse applications
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Modern synthetic methods can facilitate more efficient preparation and derivatization
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